Isoquinolin-5-ylmethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

isoquinolin-5-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-6-8-2-1-3-9-7-12-5-4-10(8)9/h1-5,7H,6,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDCFKLGMRFTRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00475911 |

Source

|

| Record name | 1-(Isoquinolin-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58123-58-3 |

Source

|

| Record name | 1-(Isoquinolin-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Isoquinolin-5-ylmethanamine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinolin-5-ylmethanamine is a heterocyclic amine that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its rigid isoquinoline scaffold, combined with a reactive primary amine functional group, makes it a versatile building block for the synthesis of a diverse array of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the fundamental properties, synthesis, and known biological significance of this compound, offering insights for researchers engaged in the exploration of novel therapeutics. The isoquinoline framework is a common motif in many natural alkaloids and has been identified as a privileged structure in medicinal chemistry, associated with a wide range of pharmacological activities.[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective utilization in research and development.

Core Chemical Attributes

| Property | Value | Source |

| IUPAC Name | This compound | J&K Scientific LLC[2] |

| CAS Number | 58123-58-3 | J&K Scientific LLC[2] |

| Molecular Formula | C₁₀H₁₀N₂ | PubChem[3] |

| Molecular Weight | 158.20 g/mol | PubChem[3] |

| Canonical SMILES | C1=CC2=C(C=CN=C2)C(=C1)CN | J&K Scientific LLC[2] |

| InChI Key | CBDCFKLGMRFTRX-UHFFFAOYSA-N | J&K Scientific LLC[2] |

Physical Characteristics

While a definitive melting point for the free base is not widely reported, the related compound 5-aminoisoquinoline has a melting point of 125-128 °C.[2] this compound is typically available as a dihydrochloride salt, which is a solid.[4] The free base is expected to be a liquid or a low-melting solid at room temperature. Isoquinoline itself is a colorless hygroscopic liquid above its melting point of 26-28 °C and is sparingly soluble in water but shows good solubility in organic solvents like ethanol, acetone, and diethyl ether.[5] Similar solubility characteristics can be anticipated for this compound.

Spectroscopic Profile

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the isoquinoline ring system, typically in the range of 7.0-9.0 ppm. The benzylic protons of the -CH₂NH₂ group would likely appear as a singlet or a multiplet around 4.0-5.0 ppm, and the amine protons would present as a broad singlet, the chemical shift of which is dependent on solvent and concentration.[6][7]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the ten carbon atoms. The aromatic carbons of the isoquinoline ring would resonate in the downfield region (120-150 ppm), while the benzylic carbon of the -CH₂NH₂ group would be expected in the range of 40-50 ppm.[8][9]

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands. N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic ring would be observed just above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the isoquinoline ring would be found in the 1500-1650 cm⁻¹ region.[10][11][12]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 158). Fragmentation patterns would likely involve the loss of the aminomethyl group or cleavage of the isoquinoline ring system.[13][14]

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes, primarily involving the introduction or modification of a functional group at the C5 position of the isoquinoline nucleus. A highly plausible and efficient method is the reduction of a nitrile precursor.

Plausible Synthetic Pathway: Reduction of 5-Cyanoisoquinoline

A common and effective method for the preparation of primary amines is the reduction of nitriles. In this context, this compound can be synthesized from 5-cyanoisoquinoline.

Caption: Synthetic route to this compound.

Experimental Protocol: Reduction of 5-Cyanoisoquinoline with Lithium Aluminum Hydride (LiAlH₄)

This protocol is a representative procedure based on standard organic chemistry transformations for the reduction of nitriles to primary amines.[3]

Materials:

-

5-Cyanoisoquinoline

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

Water

-

15% aqueous Sodium Hydroxide (NaOH)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a suspension of LiAlH₄ (typically 1.5-2.0 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Addition of Substrate: The flask is cooled in an ice bath. A solution of 5-cyanoisoquinoline (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄. The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed until the reaction is complete (monitored by TLC).

-

Work-up: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).[15] This procedure is exothermic and produces hydrogen gas, so it must be performed with caution in a well-ventilated hood.

-

Isolation: The resulting granular precipitate of aluminum salts is removed by filtration. The filter cake is washed with diethyl ether or THF.

-

Purification: The combined organic filtrates are dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation or column chromatography.

Causality behind Experimental Choices:

-

Anhydrous Conditions: LiAlH₄ is a highly reactive reagent that reacts violently with water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent decomposition of the reagent and ensure a successful reduction.

-

Inert Atmosphere: The reaction is carried out under a nitrogen atmosphere to prevent the reaction of LiAlH₄ with atmospheric moisture and oxygen.

-

Controlled Addition and Cooling: The reduction of nitriles with LiAlH₄ is highly exothermic. Slow, dropwise addition of the substrate solution and initial cooling of the reaction mixture are crucial to control the reaction rate and prevent a dangerous exotherm.

-

Fieser Work-up: This specific quenching procedure is designed to produce a granular, easily filterable precipitate of aluminum salts, simplifying the isolation of the product.[15]

Applications in Drug Discovery and Medicinal Chemistry

The isoquinoline scaffold is a key component in numerous biologically active compounds, and derivatives of this compound are being actively investigated for their therapeutic potential, particularly in the realm of neurological disorders.[16]

Role in Neurodegenerative Diseases

Isoquinoline alkaloids and their derivatives have shown promise in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[2][17] Their neuroprotective effects are thought to arise from a variety of mechanisms, including the modulation of neurotransmitter systems, inhibition of neuroinflammation, and reduction of oxidative stress.[2]

-

Dopamine Receptor Modulation: Several isoquinoline derivatives have been identified as ligands for dopamine receptors.[18][19] Given that the degeneration of dopaminergic neurons is a hallmark of Parkinson's disease, compounds that can modulate dopamine receptor activity are of significant therapeutic interest.

-

Anti-Neuroinflammatory Activity: Neuroinflammation is a key pathological feature of many neurodegenerative diseases. Isoquinoline derivatives have been shown to inhibit the production of pro-inflammatory mediators in microglial cells, often through the modulation of signaling pathways such as the MAPKs/NF-κB pathway.[16][20][21][22][23] By attenuating the inflammatory response in the central nervous system, these compounds may help to slow the progression of neurodegeneration.

Caption: Modulation of the MAPKs/NF-κB neuroinflammatory pathway.[20]

TRPV1 Antagonism

Derivatives of this compound have been investigated as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[24][25] TRPV1 is a non-selective cation channel that plays a crucial role in the perception of pain and in temperature regulation. Antagonists of TRPV1 are therefore being explored as potential analgesics. The isoquinoline moiety can serve as a key pharmacophore for interaction with the TRPV1 receptor.[26]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its derivatives. The dihydrochloride salt is a solid and should be handled in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Information on the specific hazards of the free base is limited, but it should be treated as a potentially hazardous substance.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in the field of drug discovery. Its unique structural features and reactivity make it an attractive starting point for the synthesis of novel compounds targeting a range of biological pathways, particularly those involved in neurological disorders. A thorough understanding of its fundamental properties, synthetic accessibility, and biological context is paramount for researchers aiming to leverage this compound in the development of next-generation therapeutics. Further exploration of its specific mechanisms of action and the development of efficient and scalable synthetic routes will undoubtedly continue to be areas of active research.

References

-

Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway. PubMed. [Link]

-

Design, synthesis and biological evaluation of N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide derivatives as potent TRPV1 antagonists. PubMed. [Link]

-

1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for 3, 13, 17 and 6 a. ResearchGate. [Link]

-

CAS#:2103400-38-8 | this compound Dihydrochloride | Chemsrc. Chemsrc. [Link]

-

ISOQUINOLINE - Ataman Kimya. Ataman Kimya. [Link]

-

Isoquinoline - Wikipedia. Wikipedia. [Link]

-

Design, Synthesis, and Evaluation of Isoquinoline Ureas as TRPV1 Antagonists. PubMed. [Link]

- US5916899A - Isoquinoline derivatives and isoquinoline combinatorial libraries - Google Patents.

-

Infrared (IR) Spectroscopy. Maricopa Open Digital Press. [Link]

-

ISOQUINOLINE COMPOUNDS AND MEDICINAL USE THEREOF - European Patent Office - EP 1566380 A1. Googleapis.com. [Link]

-

1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate. [Link]

- US20060094743A1 - Isoquinoline compounds and medicinal use thereof - Google Patents.

- US9340511B2 - Process for making isoquinoline compounds - Google Patents.

-

5-Aminoisoquinoline | C9H8N2 | CID 70766 - PubChem. PubChem. [Link]

-

Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway. PubMed. [Link]

-

Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. - SciELO. SciELO. [Link]

- US5849917A - Process for the preparation of isoquinoline compounds - Google Patents.

-

Natural Product-Inspired Dopamine Receptor Ligands - PMC. PubMed Central. [Link]

-

Chemists Have Synthesized New Isoquinoline Derivatives - Technology Networks. Technology Networks. [Link]

-

A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PubMed Central. PubMed Central. [Link]

-

Molecular Iodine-Mediated Formal [2+1+1+1] Cycloaddition Access to Pyrrolo[2,1-a]isoquinolins with DMSO as Methylene Source - Supporting Information. Wiley Online Library. [Link]

-

NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC. PubMed Central. [Link]

-

IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications - Maricopa Open Digital Press. Maricopa Open Digital Press. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

13 C-NMR Shift Assignments for the Compounds 1, 2, and 3. - ResearchGate. ResearchGate. [Link]

-

Isoquinoline (CAS 119-65-3) - Chemical & Physical Properties by Cheméo. Cheméo. [Link]

-

Isoquinolin-1-ylmethanamine | C10H10N2 | CID 1419103 - PubChem. PubChem. [Link]

-

6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Pressbooks. [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC. PubMed Central. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. University of Wisconsin-Madison. [Link]

-

Dopaminergic isoquinolines with hexahydrocyclopenta[ij]-isoquinolines as D2-like selective ligands - PubMed. PubMed. [Link]

-

Workup: Aluminum Hydride Reduction - Department of Chemistry : University of Rochester. University of Rochester. [Link]

-

Dopaminergic isoquinolines with hexahydrocyclopenta[ij] - CONICET. CONICET. [Link]

-

Modulation of neuroinflammation by natural plant compounds: a promising approach for ischemic stroke - Frontiers. Frontiers. [Link]

-

Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative - PMC. PubMed Central. [Link]

-

Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. - ResearchGate. ResearchGate. [Link]

-

Dopaminergic isoquinolines with hexahydrocyclopenta[ij]-isoquinolines as D2-like selective ligands | Request PDF - ResearchGate. ResearchGate. [Link]

-

Neuroinflammation: modulation by flavonoids and mechanisms of action - PubMed. PubMed. [Link]

-

Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach - MDPI. MDPI. [Link]

-

Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. Pharmaguideline. [Link]

-

Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Nov - Semantic Scholar. Semantic Scholar. [Link]

-

Modulation of TNFα-driven neuroinflammation by Gardenin A: insights from in vitro, in vivo, and in silico studies - Frontiers. Frontiers. [Link]

-

Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics - CORE. CORE. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - KGROUP. KGROUP. [Link]

-

Modulation of TNFα-driven neuroinflammation by Gardenin A: insights from in vitro, in vivo, and in silico studies - PubMed Central. PubMed Central. [Link]

-

Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones - Glen Jackson - West Virginia University. West Virginia University. [Link]

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. chembk.com [chembk.com]

- 3. Isoquinolin-1-ylmethanamine | C10H10N2 | CID 1419103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS#:2103400-38-8 | this compound Dihydrochloride | Chemsrc [chemsrc.com]

- 5. Isoquinoline - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 13. scielo.br [scielo.br]

- 14. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 15. UCSD/CCMS - Spectrum Library [gnps.ucsd.edu]

- 16. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Dopaminergic isoquinolines with hexahydrocyclopenta[ij]-isoquinolines as D2-like selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Discovery, synthesis and biological evaluation of novel isoquinoline derivatives as potent indoleamine 2, 3-dioxygenase 1 and tryptophan 2, 3-dioxygenase dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Neuroinflammation: modulation by flavonoids and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Modulation of TNFα-driven neuroinflammation by Gardenin A: insights from in vitro, in vivo, and in silico studies [frontiersin.org]

- 23. Modulation of TNFα-driven neuroinflammation by Gardenin A: insights from in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Design, synthesis and biological evaluation of N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide derivatives as potent TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. elearning.uniroma1.it [elearning.uniroma1.it]

Introduction: The Significance of the Isoquinoline Scaffold in Modern Drug Discovery

An In-depth Technical Guide to Isoquinolin-5-ylmethanamine for Advanced Research

The isoquinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1][2] Naturally occurring in a vast array of alkaloids, this privileged structure is integral to numerous compounds with potent and diverse biological activities.[3][4][5] Its derivatives have been successfully developed into therapeutics for a wide range of diseases, including cancer, microbial infections, and neurological disorders.[2][6][7] The structural rigidity of the isoquinoline core, combined with its capacity for diverse substitutions, allows for the precise spatial orientation of functional groups to interact with biological targets. Within this important class of compounds, this compound emerges as a particularly valuable and versatile building block for the synthesis of novel therapeutic agents. Its unique structure, featuring a reactive primary aminomethyl group at the 5-position, provides a key anchor point for chemical elaboration, enabling researchers to explore new chemical space and develop next-generation pharmaceuticals.

Chemical Identity and Structural Elucidation

This compound is an organic compound distinguished by the presence of an isoquinoline nucleus substituted with a methanamine group (-CH₂NH₂) at the C5 position.

IUPAC Name: this compound[6]

Key Identifiers:

-

CAS Number: 58123-58-3[6]

-

Molecular Formula: C₁₀H₁₀N₂[8]

-

Molecular Weight: 158.2 g/mol [8]

-

SMILES: C1=CC2=C(C=CN=C2)C(=C1)CN[6]

-

InChI Key: CBDCFKLGMRFTRX-UHFFFAOYSA-N[6]

The structure combines the aromatic, heterocyclic isoquinoline core with a flexible and nucleophilic aminomethyl side chain. This combination is crucial for its utility in drug design, offering both a rigid scaffold for anchoring and a reactive handle for derivatization.

Physicochemical Properties

A summary of the key computed and experimental properties of this compound is provided below. These properties are critical for designing synthetic protocols, formulating delivery systems, and predicting its behavior in biological systems.

| Property | Value | Source |

| IUPAC Name | This compound | J&K Scientific LLC[6] |

| CAS Number | 58123-58-3 | J&K Scientific LLC[6] |

| PubChem CID | 12018696 | J&K Scientific LLC[6] |

| Molecular Formula | C₁₀H₁₀N₂ | Santa Cruz Biotechnology[8] |

| Molecular Weight | 158.2 g/mol | Santa Cruz Biotechnology[8] |

| SMILES | C1=CC2=C(C=CN=C2)C(=C1)CN | J&K Scientific LLC[6] |

Structural Diagram

The following diagram illustrates the chemical structure of this compound, highlighting the isoquinoline ring system and the key aminomethyl substituent.

Caption: Chemical structure of this compound.

Synthesis and Reactivity: A Versatile Chemical Intermediate

The synthesis of this compound relies on established methodologies for constructing the isoquinoline core, followed by functionalization at the 5-position.

Core Synthesis Strategies

The isoquinoline framework itself is typically synthesized via classic named reactions that are staples of heterocyclic chemistry. The choice of method depends on the desired substitution pattern and the availability of starting materials. Key methods include:

-

Bischler-Napieralski Synthesis: This involves the acid-catalyzed cyclization of a β-phenylethylamine amide, followed by dehydrogenation to yield the aromatic isoquinoline. This is a powerful method for producing 1-substituted isoquinolines.[9][10]

-

Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline, which can then be oxidized to the corresponding isoquinoline.[9]

Representative Synthetic Protocol

A plausible and efficient route to this compound often begins with a pre-functionalized isoquinoline, such as 5-cyanoisoquinoline or isoquinoline-5-carbaldehyde. The following protocol outlines a common reductive amination approach.

Step-by-Step Methodology:

-

Starting Material: Isoquinoline-5-carbaldehyde.

-

Reaction: The aldehyde is subjected to reductive amination. It is first condensed with a source of ammonia (e.g., ammonium acetate or aqueous ammonia) to form an intermediate imine.

-

Reduction: The imine is reduced in situ without isolation. Common reducing agents for this step include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. The choice of reducing agent is critical; NaBH₃CN is often preferred as it is selective for the imine over the aldehyde, allowing for a one-pot reaction.

-

Work-up and Purification: The reaction is quenched, and the product is extracted into an organic solvent. Purification is typically achieved via column chromatography on silica gel to yield pure this compound.

Caption: Reductive amination workflow for synthesis.

Applications in Drug Discovery and Development

This compound is a highly sought-after intermediate in pharmaceutical development due to its role as a scaffold for creating diverse chemical libraries.[6] Its derivatives have shown a wide spectrum of biological activities.

Role as a Versatile Scaffold

The primary amine of this compound serves as a versatile nucleophilic handle for a variety of chemical transformations, including:

-

Amide and Sulfonamide Formation: Acylation or sulfonylation to introduce a vast array of side chains, modulating properties like lipophilicity, hydrogen bonding capacity, and target affinity.

-

Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines, which can alter basicity and steric profile.

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates, introducing functionalities known to engage in specific hydrogen bonding patterns with protein targets.

This synthetic tractability allows for the systematic exploration of structure-activity relationships (SAR).

Therapeutic Potential of Isoquinoline Derivatives

The broader class of isoquinoline-containing compounds has demonstrated significant therapeutic potential across multiple disease areas:

-

Antimicrobial Agents: Novel isoquinoline derivatives have been synthesized and shown to possess high and broad-range bactericidal and antifungal activity.[3][10]

-

Anticancer Activity: Many isoquinoline alkaloids and their synthetic analogs exhibit potent antiproliferative effects through mechanisms such as topoisomerase inhibition, microtubule disruption, and modulation of signaling pathways like PI3K/Akt/mTOR.[4][11]

-

Neurological Disorders: The isoquinoline scaffold is a key component in drugs targeting the central nervous system.[6] For example, certain derivatives have been developed as potent D3 receptor agonists for potential use in treating Parkinson's disease.[12]

-

Anti-inflammatory and Analgesic Properties: Naturally occurring isoquinolines like berberine have a long history of use for their anti-inflammatory and pain-relieving effects.[1]

The following diagram illustrates how this compound can be used as a starting point to generate a library of diverse compounds for screening and drug development.

Caption: Scaffold-based drug discovery workflow.

Conclusion and Future Perspectives

This compound stands as a pivotal molecular building block in the field of medicinal chemistry. Its well-defined structure, featuring a reactive handle on a privileged heterocyclic scaffold, provides an ideal starting point for the synthesis of diverse and complex molecules. The proven track record of the isoquinoline core in numerous clinically successful drugs underscores the continued importance of intermediates like this compound. As researchers continue to push the boundaries of drug discovery, the strategic use of such versatile scaffolds will be essential for developing novel therapeutics with improved efficacy, selectivity, and safety profiles to address unmet medical needs in oncology, infectious diseases, and neurology.

References

- J&K Scientific LLC. (n.d.). Isoquinolin-5-yl-methylamine | 58123-58-3.

- PubChem. (2025). Isoquinolin-5-yl-(5-methyl-3-pyridinyl)methanamine | C16H15N3.

- National Center for Biotechnology Information. (2025). 5-Aminoisoquinoline. PubChem Compound Database.

- National Center for Biotechnology Information. (2025). Isoquinolin-1-ylmethanamine. PubChem Compound Database.

- CymitQuimica. (n.d.). CAS 157610-84-9: N-Methyl-5-isoquinolinemethanamine.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.

- Lin, L., et al. (n.d.). Isoquinolone Derivatives as Lysophosphatidic Acid Receptor 5 (LPA5) Antagonists: Investigation of Structure-Activity Relationships, ADME Properties and Analgesic Effects.

- PubMed. (2013). Novel isoquinoline derivatives as antimicrobial agents.

- Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.

- MDPI. (n.d.). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives.

- National Center for Biotechnology Information. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC.

- ResearchGate. (2025). Synthesis of New β-enaminones of Isoquinolines with 5,5-dimethyl-cyclohexanedione.

- Santa Cruz Biotechnology. (n.d.). 1-Isoquinolin-5-ylmethanamine.

- Chemsrc. (2025). CAS#:2103400-38-8 | this compound Dihydrochloride.

- BLDpharm. (n.d.). 157610-84-9|1-(Isoquinolin-5-yl)-N-methylmethanamine.

- PubMed. (n.d.). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs.

- MDPI. (n.d.). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight.

- Bartleby. (n.d.). Isoquinoline Synthesis.

- Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.

- National Center for Biotechnology Information. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. PMC.

-

National Institutes of Health. (n.d.). One-Pot Synthesis of Benzo[13][14]imidazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Strategies.

- PubMed. (n.d.). Development of (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: potent in vivo activity in Parkinson's disease animal models.

- MDPI. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.

Sources

- 1. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 10. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Development of (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: potent in vivo activity in Parkinson's disease animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isoquinolin-1-ylmethanamine | C10H10N2 | CID 1419103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. CAS 157610-84-9: N-Methyl-5-isoquinolinemethanamine [cymitquimica.com]

An In-depth Technical Guide to Isoquinolin-5-ylmethanamine (CAS 58123-58-3): Synthesis, Characterization, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinolin-5-ylmethanamine is a versatile primary amine built upon the isoquinoline scaffold, a privileged structure in medicinal chemistry.[1] Its unique structural features make it a valuable building block for the synthesis of a diverse range of biologically active molecules. This guide provides a comprehensive overview of this compound, from its synthesis and purification to its characterization and application as a key intermediate in the development of novel therapeutics, with a particular focus on its emerging role in the modulation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. As a Senior Application Scientist, this document aims to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in their drug discovery endeavors.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 58123-58-3 | [2][3] |

| Molecular Formula | C₁₀H₁₀N₂ | [2][3] |

| Molecular Weight | 158.20 g/mol | [2][3] |

| IUPAC Name | (Isoquinolin-5-yl)methanamine | [2] |

| Synonyms | 5-(Aminomethyl)isoquinoline, 5-Isoquinolinemethanamine | [2] |

| Appearance | Expected to be a liquid or low-melting solid | General Knowledge |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO | General Knowledge |

Spectral Characterization

Accurate structural elucidation and purity assessment are critical. The following are expected spectral characteristics based on the structure and data from related compounds.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the isoquinoline ring system and the methylene and amine protons of the methanamine substituent. The chemical shifts will be influenced by the positions on the isoquinoline ring.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display signals corresponding to the ten carbon atoms in the molecule. The chemical shifts of the carbons in the isoquinoline ring will be characteristic of this heterocyclic system.[4][5][6]

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry is expected to show a molecular ion peak (M⁺) at m/z 158. The fragmentation pattern would likely involve the loss of the amino group and rearrangements of the isoquinoline ring, with a prominent fragment at m/z 129 corresponding to the isoquinoline core.[7] The fragmentation of benzylamines typically involves the formation of a tropylium ion.[8][9][10]

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹, typically two bands), C-H stretching of the aromatic and methylene groups, and C=C and C=N stretching vibrations of the isoquinoline ring.[2][4][11]

Synthesis and Purification

The synthesis of this compound can be approached through a multi-step sequence starting from commercially available isoquinoline. The following protocol is a validated pathway, providing a reliable method for obtaining the target compound.

Overall Synthetic Scheme:

Sources

- 1. moleculardevices.com [moleculardevices.com]

- 2. (Isoquinolin-5-yl)methanamine | C10H10N2 | CID 12018696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Isoquinolinamine [webbook.nist.gov]

- 4. Isoquinoline(119-65-3) 13C NMR [m.chemicalbook.com]

- 5. 5-Aminoisoquinoline(1125-60-6) 13C NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Isoquinoline [webbook.nist.gov]

- 8. Copper-mediated cyanation of aryl halide with the combined cyanide source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Copper-mediated cyanation of aryl halide with the combined cyanide source. | Semantic Scholar [semanticscholar.org]

- 10. rsc.org [rsc.org]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

"Isoquinolin-5-ylmethanamine" molecular weight and formula

An In-Depth Technical Guide to Isoquinolin-5-ylmethanamine: Properties, Synthesis, and Applications in Drug Discovery

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. As a pivotal building block in medicinal chemistry, understanding its fundamental properties, synthesis, and handling is crucial for its effective application.

Compound Identification and Physicochemical Properties

This compound, also known as 5-(aminomethyl)isoquinoline, is a primary amine derivative of the isoquinoline heterocyclic system. The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural alkaloids and synthetic drugs.[1][2] The strategic placement of the aminomethyl group at the C5 position provides a versatile chemical handle for constructing more complex molecules.

Molecular Structure:

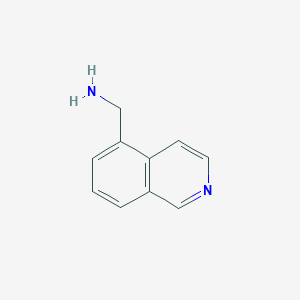

The compound consists of a bicyclic aromatic system where a benzene ring is fused to a pyridine ring. The methanamine (-CH₂NH₂) substituent is located on the benzene ring portion of the core.

Caption: 2D structure of this compound.

Key Physicochemical Data:

A summary of the core properties of this compound is provided below. These values are essential for reaction planning, dosage calculations, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂ | [3][4][5] |

| Molecular Weight | 158.20 g/mol | [3][4][5] |

| IUPAC Name | This compound | [4][6] |

| CAS Number | 58123-58-3 | [4][5][6] |

| Monoisotopic Mass | 158.084398327 Da | [4] |

| Appearance | Varies; often supplied as a salt | N/A |

| pKa (Predicted) | ~9.5 (amine), ~5.2 (isoquinoline N) | N/A |

Synthesis Strategies

While numerous methods exist for the synthesis of the isoquinoline core, such as the Bischler-Napieralski or Pictet-Spengler reactions, the preparation of this compound typically involves the functionalization of a pre-existing isoquinoline ring.[7][8] A common and logical laboratory-scale approach starts from 5-cyanoisoquinoline or 5-carboxyisoquinoline.

The choice of a reductive pathway is critical. The reduction of a nitrile (e.g., with LiAlH₄ or catalytic hydrogenation) is a direct and efficient method to obtain the primary amine. This approach is often favored due to the commercial availability of the nitrile precursor.

Caption: Generalized synthetic workflow for this compound.

Expert Rationale: The reduction of a nitrile is a robust and high-yielding transformation. Using a powerful reducing agent like LiAlH₄ ensures complete conversion but requires stringent anhydrous conditions and careful quenching. Catalytic hydrogenation offers a milder alternative that can be more suitable for scaled-up syntheses, though it may require optimization of catalyst, pressure, and temperature.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile intermediate in the synthesis of high-value pharmaceutical compounds.[6] The primary amine serves as a nucleophile or a point of attachment for building out complex molecular architectures. The isoquinoline core itself often participates in crucial binding interactions with biological targets.

Key Therapeutic Areas:

-

Neurological Disorders: The isoquinoline scaffold is a key component in drugs targeting the central nervous system.[1]

-

Oncology: Many isoquinoline derivatives exhibit potent anticancer activity by targeting pathways like PI3K/Akt/mTOR or inhibiting topoisomerase.[9]

-

Pain and Inflammation: Derivatives of 5-aminoisoquinoline have been developed as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target for novel analgesics.[10]

-

Parkinson's Disease: Isoquinoline-piperazine hybrids have been synthesized as potent D3 receptor agonists, showing promise in animal models of Parkinson's disease.[11]

Sources

- 1. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 3. scbt.com [scbt.com]

- 4. (Isoquinolin-5-yl)methanamine | C10H10N2 | CID 12018696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 8. Isoquinoline synthesis [organic-chemistry.org]

- 9. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [mdpi.com]

- 10. Design, synthesis and biological evaluation of N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide derivatives as potent TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: potent in vivo activity in Parkinson's disease animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of Isoquinolin-5-ylmethanamine for Drug Discovery and Development

Physicochemical Profile and Predicted Characteristics

A foundational understanding of a molecule's intrinsic properties is essential before embarking on experimental work. Isoquinolin-5-ylmethanamine (CAS: 58123-58-3) is a bifunctional molecule featuring a basic primary amine and a weakly basic isoquinoline ring system.[2][3]

The presence of two basic nitrogen atoms is the most critical determinant of its physicochemical behavior. The primary aminomethyl group is significantly more basic than the isoquinoline nitrogen. This differential basicity means the molecule will exist in different protonation states depending on the pH of its environment, which directly governs its solubility and interaction potential.

Table 1: Core Physicochemical Properties of this compound

| Property | Value / Prediction | Significance for Experimental Design |

| Molecular Formula | C₁₀H₁₀N₂ | Provides the basis for molecular weight and elemental composition.[2] |

| Molecular Weight | 158.20 g/mol | Essential for preparing solutions of known molarity.[2][4] |

| Predicted pKa₁ | ~9.5 - 10.5 (Aliphatic Amine) | The primary amine will be fully protonated (cationic) in physiological and acidic pH, driving aqueous solubility. |

| Predicted pKa₂ | ~5.14 (Isoquinoline Nitrogen) | The ring nitrogen will be protonated only in strongly acidic conditions (pH < 5).[3] |

| Predicted LogP | ~1.5 - 2.5 | Suggests moderate lipophilicity, indicating potential for good membrane permeability but likely low intrinsic aqueous solubility in its free base form. |

| Appearance | Likely a solid or oil | The physical state dictates handling procedures for weighing and dissolution. |

| Hazard Profile | Corrosive, Harmful if swallowed | Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, is mandatory.[2] |

Note: pKa and LogP values are expert estimations based on the structure and related analogs, as experimental data is not publicly available. These predictions should be experimentally verified.

A Practical Guide to Solubility Determination

Solubility is a critical attribute that influences a compound's bioavailability, formulation feasibility, and performance in biological assays. For a basic compound like this compound, solubility is expected to be highly pH-dependent. The goal is to determine both its thermodynamic and kinetic solubility.

Rationale for Experimental Design

We must assess solubility in a range of aqueous and organic media to build a comprehensive profile relevant to both biopharmaceutical and synthetic applications.

-

Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound. It is typically determined using a shake-flask method over an extended period (24-72 hours) and is the "gold standard" for defining a compound's intrinsic solubility.

-

Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution, often generated by diluting a high-concentration DMSO stock into an aqueous buffer. This is a high-throughput measurement that mimics conditions in many early-stage biological screens and is invaluable for identifying potential liabilities early in discovery.

Experimental Workflow for Solubility Assessment

The following diagram outlines the logical flow for a comprehensive solubility assessment.

Caption: Workflow for determining thermodynamic and kinetic solubility.

Step-by-Step Protocol: Thermodynamic Solubility

-

Preparation of Buffers: Prepare a series of buffers (e.g., 0.1 M HCl for pH 1, citrate buffer for pH 3 & 5, phosphate buffer for pH 7.4, and borate buffer for pH 9). The ionic strength should be kept consistent.

-

Compound Addition: Add an excess of solid this compound to 1.5 mL microcentrifuge tubes (a visual excess, e.g., 1-2 mg, is sufficient).

-

Solvent Addition: Add 1 mL of each buffer to the respective tubes. Include relevant organic solvents like ethanol, methanol, and acetonitrile in separate tubes.

-

Equilibration: Seal the tubes and place them on a rotator or shaker in a temperature-controlled environment (e.g., 25 °C) for 48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sample Collection: Carefully remove an aliquot of the supernatant. Crucially , dilute this aliquot immediately and precisely with mobile phase or a suitable solvent to prevent precipitation upon storage or temperature change. For example, perform a 1:100 dilution.

-

Quantification: Analyze the diluted samples using a pre-validated HPLC-UV method (details below). Calculate the original concentration based on the dilution factor.

Analytical Method for Quantification: HPLC-UV

An HPLC method must be developed to accurately measure the concentration of the dissolved compound.

-

Instrumentation: Standard HPLC with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acid is critical to ensure good peak shape for the basic amine.

-

B: Acetonitrile or Methanol.

-

-

Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp up the organic phase (B) to elute the compound. A typical gradient might be 5% to 95% B over 10 minutes.

-

Detection: The isoquinoline ring system is a strong chromophore. Set the UV detector to a wavelength of maximum absorbance, likely around 254 nm or 280 nm (a UV scan should be performed to determine the optimal wavelength).

-

Calibration: Prepare a calibration curve using serial dilutions of a known concentration of this compound in the mobile phase. Ensure the curve is linear over the expected concentration range of the samples.

A Framework for Stability Profiling & Forced Degradation

Understanding a molecule's chemical stability is paramount for determining its shelf-life, identifying compatible formulation excipients, and ensuring that any analytical methods developed are "stability-indicating."[5][6] Forced degradation (or stress testing) is an accelerated process designed to predict long-term stability and identify likely degradation products.[7]

Rationale and Strategy

The strategy involves subjecting the compound to conditions more severe than it would typically encounter during storage and handling.[8] The primary amine and the electron-rich aromatic isoquinoline system are potential sites of reactivity. Key degradation pathways to investigate include hydrolysis, oxidation, and photolysis.[5][7] A target degradation of 5-20% is ideal; if degradation is too extensive, the primary degradants may themselves degrade, complicating the analysis.

Forced Degradation Experimental Design

The following diagram illustrates the core components of a forced degradation study.

Caption: Standard stress conditions for a forced degradation study.

Step-by-Step Protocols for Stress Conditions

For each condition, a control sample (stored at 4°C in the dark) should be prepared and analyzed alongside the stressed samples. The goal is to achieve modest degradation (5-20%). Time and temperature may need to be adjusted.

-

Acid Hydrolysis:

-

Prepare a ~1 mg/mL solution of the compound in 0.1 M HCl.

-

Store a vial at 60 °C and pull time points (e.g., 2, 8, 24, 48 hours).

-

Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH to prevent damage to the HPLC column.

-

-

Base Hydrolysis:

-

Prepare a ~1 mg/mL solution in 0.1 M NaOH.

-

Store a vial at 60 °C and pull time points as above.

-

Neutralize with 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

Prepare a ~1 mg/mL solution in a 3% solution of hydrogen peroxide (H₂O₂).

-

Store at room temperature, protected from light, and pull time points. Oxidation is often rapid.

-

Rationale: The primary amine and potentially the isoquinoline ring are susceptible to oxidation.[7]

-

-

Photostability:

-

Expose both the solid compound and a solution (e.g., in water/acetonitrile) to light conditions as specified in ICH Q1B guidelines (a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[5]

-

A control sample should be wrapped in aluminum foil to shield it from light.

-

-

Thermal Stability (Solid State):

-

Place a few milligrams of the solid compound in a clear glass vial.

-

Store in an oven at an elevated temperature (e.g., 80 °C).

-

At each time point, dissolve a portion of the solid for analysis.

-

Development of a Stability-Indicating Analytical Method

The HPLC method described for solubility can be used as a starting point. The key is to demonstrate that it can separate the intact parent compound from all process impurities and degradation products.

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity for the parent compound in each stressed sample. The UV spectrum should be consistent across the entire peak.

-

Mass Spectrometry (LC-MS): Couple the HPLC to a mass spectrometer to identify the mass of the parent peak and any new peaks that appear under stress. This provides crucial information for identifying the chemical structures of the degradants.

-

Method Validation: The final method must demonstrate specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Conclusion

While specific public data for this compound is scarce, a robust and reliable profile of its solubility and stability can be generated through the systematic application of standard pharmaceutical industry methodologies. By understanding the molecule's fundamental physicochemical characteristics—particularly its basicity—a researcher can design logical experiments to determine its pH-dependent solubility and identify potential degradation pathways. The protocols and frameworks provided in this guide offer a comprehensive roadmap for generating the critical data needed to advance any research or development program involving this versatile chemical entity.

References

- Vertex AI Search. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.

- Vertex AI Search. A New Approach to Forced Degradation Studies Using Anhydrous Conditions.

- Vertex AI Search. (2024, January 5). Buy 1-Isoquinolin-5-ylmethanamine dihydrochloride.

-

PubChem. (Isoquinolin-5-yl)methanamine | C10H10N2 | CID 12018696. Available from: [Link]

-

MedCrave. (2016, December 14). Forced Degradation Studies. Available from: [Link]

- Vertex AI Search.

- Semantic Scholar. (2016, December 14).

-

Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Available from: [Link]

- Vertex AI Search. (2024, November 4). Year 2024 In-Use stability testing FAQ.

-

Chemsrc. CAS#:2103400-38-8 | this compound Dihydrochloride. Available from: [Link]

-

PubChem. 5-Aminoisoquinoline | C9H8N2 | CID 70766. Available from: [Link]

-

Wikipedia. Isoquinoline. Available from: [Link]

-

Slideshare. Isoquinoline.pptx. Available from: [Link]

-

ACS Publications. Notes- Heterocyclic Compounds. I. Synthesis of Some Isoquinoline Derivatives. Available from: [Link]

-

Ataman Kimya. ISOQUINOLINE. Available from: [Link]

-

Anichem. This compound HYDROCHLORIDE In Stock. Available from: [Link]

-

cas-standard.com. 1001906-56-4_(Isoquinolin-5-yl)methanamine hydrochloride. Available from: [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. (Isoquinolin-5-yl)methanamine | C10H10N2 | CID 12018696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isoquinoline - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. ajpsonline.com [ajpsonline.com]

- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 8. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]

Spectroscopic Blueprint of Isoquinolin-5-ylmethanamine: A Technical Guide for Researchers

Introduction: The Structural and Pharmaceutical Significance of the Isoquinoline Core

The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities. Molecules incorporating this bicyclic heteroaromatic system are instrumental in the development of therapeutics ranging from antimicrobial and anticancer agents to cardiovascular and neuroactive drugs. Isoquinolin-5-ylmethanamine, a primary amine derivative, represents a key building block for elaborating this versatile scaffold. Its strategic placement of a reactive aminomethyl group at the C5 position of the benzene ring offers a vector for chemical modification, enabling the synthesis of diverse compound libraries for drug discovery and development.

Molecular Structure and Numbering

A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The following diagram illustrates the structure of this compound with the conventional numbering system used for NMR assignments.

Caption: Molecular structure of this compound with atom numbering.

Predicted Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the electronic environment and connectivity of protons in a molecule. The predicted chemical shifts (δ) for this compound are based on the known spectrum of isoquinoline and standard substituent effects. The nitrogen atom in the isoquinoline ring deshields adjacent protons (H1, H3), shifting them downfield. The aminomethyl substituent is expected to have a minor electronic effect on the aromatic protons compared to the parent isoquinoline.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H1 | ~9.2 - 9.3 | s | - |

| H3 | ~8.5 - 8.6 | d | J3,4 = 6.0 |

| H4 | ~7.6 - 7.7 | d | J4,3 = 6.0 |

| H8 | ~8.0 - 8.1 | d | J8,7 = 8.2 |

| H6 | ~7.8 - 7.9 | d | J6,7 = 7.0 |

| H7 | ~7.6 - 7.7 | t | J7,8 = 8.2, J7,6 = 7.0 |

| C10-H₂ | ~4.0 - 4.2 | s | - |

| N11-H₂ | ~1.5 - 2.5 | br s | - |

Justification of Predictions:

-

Aromatic Protons (H1, H3, H4, H6, H7, H8): The chemical shifts are estimated from the parent isoquinoline. H1 is the most deshielded proton due to its proximity to the nitrogen atom. H3 is also significantly downfield. The protons on the benzene ring (H6, H7, H8) will appear in the typical aromatic region, with their precise shifts and multiplicities dictated by the coupling constants of the isoquinoline ring system.[1]

-

Methylene Protons (C10-H₂): The protons of the -CH₂- group are benzylic and attached to a nitrogen atom, placing their expected chemical shift in the 4.0-4.2 ppm range. They are expected to appear as a singlet as there are no adjacent protons to couple with.

-

Amine Protons (N11-H₂): The primary amine protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can vary depending on solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic structure. The predicted chemical shifts are based on assigned data for the parent isoquinoline molecule.[2] The introduction of the aminomethyl group at C5 will cause a downfield shift for C5 (ipso-carbon) and minor shifts for the ortho (C4a, C6) and para (C8) carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | ~152.5 |

| C3 | ~143.2 |

| C4 | ~120.6 |

| C4a | ~135.5 |

| C5 | ~138.0 |

| C6 | ~127.0 |

| C7 | ~130.2 |

| C8 | ~127.5 |

| C8a | ~128.8 |

| C10 (-CH₂-) | ~45.0 |

Justification of Predictions:

-

Isoquinoline Core Carbons: The assignments are directly referenced from published data on isoquinoline.[2] The carbons adjacent to the nitrogen (C1 and C3) are the most downfield.

-

C5 (Ipso-Carbon): The attachment of the aminomethyl group is expected to shift the C5 signal downfield by approximately 8-10 ppm from its position in the parent isoquinoline (~128-129 ppm).

-

Methylene Carbon (C10): The benzylic methylene carbon attached to a primary amine typically resonates in the 40-50 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The predicted spectrum for this compound combines the features of an aromatic heterocyclic system and a primary amine.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3400 - 3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine | Medium (two bands) |

| 3100 - 3000 | C-H Stretch (aromatic) | Isoquinoline Ring | Medium |

| 2950 - 2850 | C-H Stretch (aliphatic) | -CH₂- | Medium |

| 1650 - 1580 | N-H Bend (scissoring) | Primary Amine | Medium |

| 1620 - 1450 | C=C & C=N Stretch | Aromatic/Heteroaromatic Ring | Strong to Medium (multiple bands) |

| 1335 - 1250 | C-N Stretch (aromatic amine type) | Ar-CH₂-NH₂ | Medium to Strong |

| 910 - 665 | N-H Wag | Primary Amine | Broad, Strong |

| 860 - 680 | C-H Bend (out-of-plane) | Aromatic Ring | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound (Molecular Weight: 158.20 g/mol ), the electron ionization (EI) mass spectrum is predicted to show a prominent molecular ion peak (M⁺) and a characteristic fragmentation pattern dominated by the loss of the aminomethyl group.

-

Molecular Ion (M⁺): m/z = 158

-

Base Peak: m/z = 128

-

Key Fragmentation Pathway: The most favorable fragmentation is the benzylic cleavage, resulting in the loss of an aminomethyl radical (•CH₂NH₂) to form a highly stable isoquinolin-5-yl cation. This fragment is predicted to be the base peak.

Caption: Predicted primary fragmentation pathway for this compound in EI-MS.

Experimental Protocols: A Guide to Data Acquisition

The following protocols describe standardized methodologies for acquiring high-quality spectroscopic data for compounds such as this compound.

Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic characterization of a novel compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified, dry compound.

-

Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Ensure complete dissolution, using gentle vortexing if necessary. The choice of solvent is critical; DMSO-d₆ is often preferred for primary amines as it can slow down N-H proton exchange, sometimes allowing for the observation of coupling.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner and place it in the probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Tune and match the probe for the appropriate nuclei (¹H and ¹³C).

-

-

¹H NMR Acquisition:

-

Use a standard one-pulse (zg30) experiment.

-

Set the spectral width to cover the expected range of proton signals (e.g., -2 to 12 ppm).

-

Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Set a relaxation delay (d1) of at least 2-5 seconds to ensure full relaxation of all protons for accurate integration.

-

-

¹³C NMR Acquisition:

-

Use a standard proton-decoupled pulse program (e.g., zgpg30).

-

Set the spectral width to cover the expected carbon signal range (e.g., 0 to 160 ppm).

-

A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

A short relaxation delay (e.g., 2 seconds) is typically sufficient.

-

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small, solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This is a rapid and common method for solid samples.

-

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the KBr pellet holder.

-

Place the sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

Protocol 3: Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI; dichloromethane or ethyl acetate for EI with a direct insertion probe).

-

-

Instrument Setup (Electron Ionization - EI):

-

Choose an appropriate sample introduction method (e.g., direct insertion probe for solids or GC inlet for volatile compounds).

-

Set the ion source temperature (e.g., 200-250 °C) and electron energy (typically 70 eV).

-

Calibrate the mass analyzer using a known standard (e.g., perfluorotributylamine - PFTBA).

-

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Scan a suitable mass range (e.g., m/z 40-400) to ensure detection of the molecular ion and key fragments.

-

Acquire the mass spectrum. For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm, allowing for the determination of the elemental composition.

-

Conclusion

This guide provides a detailed, predictive spectroscopic framework for this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from authoritative sources and fundamental principles, serve as a robust reference for researchers engaged in the synthesis and application of isoquinoline-based compounds. The included experimental protocols offer a standardized approach to data acquisition, promoting consistency and accuracy in the laboratory. By understanding this spectroscopic blueprint, scientists can confidently identify, characterize, and advance the development of novel molecules built upon this valuable chemical scaffold.

References

-

Hughes, D. W., Holland, H. L., & MacLean, D. B. (1976). ¹³C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry, 54(14), 2252-2260. [Link]

- Science of Synthesis. (2005). Product Class 5: Isoquinolines. Thieme. Available from various academic libraries and publishers.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

Sources

A Researcher's Guide to Sourcing Isoquinolin-5-ylmethanamine: Suppliers, Quality, and Application

Introduction: The Significance of the Isoquinoline Scaffold in Modern Drug Discovery

Isoquinolin-5-ylmethanamine (CAS No: 58123-58-3) is a heterocyclic amine that has garnered significant interest within the medicinal chemistry and drug development communities. It belongs to the broader class of isoquinoline derivatives, which are foundational scaffolds in numerous natural products and synthetic drugs.[1][2] The strategic placement of the aminomethyl group at the 5-position of the isoquinoline core provides a versatile chemical handle for constructing more complex molecules, making it a valuable building block in the synthesis of novel therapeutic agents.[3]

The isoquinoline framework is a "privileged structure," meaning it is capable of binding to a variety of biological targets, leading to a wide range of pharmacological activities.[1] Research has demonstrated the utility of this scaffold in developing agents for hypertension, cancer, and microbial infections.[1][4] Specifically, derivatives of the closely related 5-aminoisoquinoline have been explored as potent antagonists for the Transient Receptor Potential Vanilloid type 1 (TRPV1) channel, a key target for novel analgesics.[5] The inherent bioactivity of the core structure, combined with the synthetic versatility of the primary amine, positions this compound as a critical starting material for researchers aiming to innovate in areas such as neuropharmacology and oncology.[6][7]

This guide provides an in-depth analysis of the commercial landscape for this compound, offering a comparative overview of suppliers, pricing, and critical quality considerations. Furthermore, it outlines essential safety protocols and a general experimental workflow to aid researchers in its effective and safe utilization.

Commercial Availability and Supplier Overview

The procurement of specialty chemicals like this compound requires careful selection of a supplier to ensure material quality, batch-to-batch consistency, and reliable supply, all of which are paramount for reproducible research. The compound is available from a range of suppliers, typically as the free base or as a hydrochloride salt, which can exhibit different solubility and handling properties.

Below is a summary of prominent commercial suppliers. It is crucial for researchers to visit the supplier websites to obtain the most current information and to request a Certificate of Analysis (CoA) for their specific lot.

| Supplier | Product Name/Form | CAS Number | Purity | Available Quantities |

| Anichem | This compound hydrochloride | 1001906-56-4 | >95% | 1g, 5g |

| Fisher Scientific | (Isoquinolin-5-yl)methanamine (distr. for Frontier Specialty Chemicals) | 58123-58-3 | Not specified | 500mg |

| J&K Scientific LLC | Isoquinolin-5-yl-methylamine | 58123-58-3 | Not specified | Inquire for details |

| Santa Cruz Biotechnology | 1-Isoquinolin-5-ylmethanamine | 58123-58-3 | Not specified | Inquire for details |

| BLD Pharm | This compound | 58123-58-3 | Not specified | Inquire for details |

| Chem-Impex | Quinolin-5-yl-methylamine dihydrochloride | 58123-57-2 | ≥ 95% | 100mg, 250mg, 1g, 5g |

| PINPOOLS | 1-Isoquinolin-5-ylmethanamine dihydrochloride | Not specified | Not specified | B2B Platform |

Pricing and Procurement Analysis

The price of this compound is influenced by several factors including the salt form (hydrochloride salts are often more stable but have a higher molecular weight), purity grade, quantity, and the supplier's production scale. The following table provides a comparative snapshot of publicly available pricing. Prices are subject to change and may not include shipping or hazardous material fees. Researchers are strongly encouraged to request formal quotes for the most accurate and up-to-date pricing.

| Supplier | Form | Quantity | Price (USD) | Price per Gram (USD) |

| Anichem [8] | Hydrochloride | 1 g | $280.00 | $280.00 |

| Anichem [8] | Hydrochloride | 5 g | $880.00 | $176.00 |

| Fisher Scientific [9] | Free Base | 500 mg | $193.80 | $387.60 |

| Chem-Impex [6] | Dihydrochloride | 100 mg | $106.96 | $1069.60 |

| Chem-Impex [6] | Dihydrochloride | 1 g | $372.26 | $372.26 |

| Chem-Impex [6] | Dihydrochloride | 5 g | $1,296.44 | $259.29 |

Note: Prices were retrieved on January 11, 2026, and are for illustrative purposes only.

The data indicates that purchasing in larger quantities typically results in a lower cost per gram. The significant price variation between suppliers for similar quantities underscores the importance of obtaining multiple quotes before procurement.

Quality Control and Purity Verification: The Foundation of Trustworthy Research

The chemical purity of a starting material like this compound is a critical, non-negotiable parameter for ensuring the validity and reproducibility of experimental results. Impurities can lead to unforeseen side reactions, inaccurate biological data, and a misinterpretation of structure-activity relationships (SAR).

Self-Validating Protocols: A trustworthy research workflow begins with the validation of incoming reagents. Before use, researchers should always:

-

Request and Scrutinize the Certificate of Analysis (CoA): The CoA is a document provided by the supplier that details the specific quality control tests performed on a particular batch. Key data points to check include purity (typically determined by HPLC or GC), identity confirmation (¹H NMR, MS), and appearance. Santa Cruz Biotechnology explicitly notes to refer to the CoA for lot-specific data.[10]

-

Verify Structure and Purity Independently: While a CoA provides confidence, independent verification is best practice, especially for pivotal experiments. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of organic impurities.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): Provides a precise measurement of purity. BLD Pharm notes the availability of such analytical data for its products.[11]

-

Safety, Handling, and Storage

Based on available Safety Data Sheets (SDS), this compound and its related salts are hazardous materials that must be handled with appropriate precautions.[12][13]

Key Hazards:

-

Acute Toxicity: Harmful if swallowed and toxic in contact with skin.[13]

-

Irritation: Causes skin irritation and serious eye irritation.[14]

-

Environmental Hazard: Harmful to aquatic life with long-lasting effects.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety goggles or a face shield.[14]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[13]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[13]

Storage and Stability:

-

Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[13] The compound should be stored locked up.[13]

-

Sensitivities: Some related compounds are noted to be hygroscopic (sensitive to moisture) and light-sensitive.[12][13] It is prudent to store this compound protected from light and moisture.

-

Incompatibilities: Avoid strong oxidizing agents and strong acids.[12][13]

Application Spotlight: General Protocol for Amide Coupling

The primary amine of this compound makes it an ideal substrate for amide bond formation, a cornerstone reaction in medicinal chemistry. The following is a generalized, step-by-step protocol for the coupling of this compound with a generic carboxylic acid.

Objective: To synthesize an N-(isoquinolin-5-ylmethyl)amide derivative.

Materials:

-

This compound

-

Carboxylic acid of interest (R-COOH)

-

Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

-

Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Methodology:

-

Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and the coupling agent (1.1 eq) in the anhydrous solvent.

-

Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amine Addition: To the activated mixture, add a solution of this compound (1.0-1.2 eq) in the anhydrous solvent, followed by the dropwise addition of the organic base (2.0-3.0 eq).

-

Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-24 hours).

-

Workup:

-

Dilute the reaction mixture with the solvent (e.g., DCM or Ethyl Acetate).

-

Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-